

Application Notes and Protocols: Site-Specific Modification of RNA using 2'-Amino-ATP

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Compound of Interest

Compound Name: 2'-NH₂-ATP

Cat. No.: B1384727

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Introduction

The site-specific modification of RNA is a powerful tool for elucidating RNA structure and function, developing RNA-based therapeutics, and creating novel biotechnological applications. The introduction of specific chemical groups at defined positions within an RNA molecule allows for the attachment of probes, labels, or other functionalities. 2'-Amino-ATP (**2'-NH₂-ATP**) is a modified adenosine triphosphate analog that can be enzymatically incorporated into RNA transcripts, providing a reactive amino group at the 2' position of the ribose sugar. This primary amine serves as a versatile chemical handle for post-transcriptional modifications.

These application notes provide an overview of the enzymatic incorporation of **2'-NH₂-ATP** into RNA and detailed protocols for its use in site-specific RNA modification.

Principle of the Method

The site-specific incorporation of **2'-NH₂-ATP** into an RNA molecule is typically achieved during in vitro transcription using a modified bacteriophage RNA polymerase, most commonly T7 RNA polymerase.^{[1][2]} The wild-type T7 RNA polymerase can incorporate some modified nucleotides, but often with reduced efficiency. Engineered variants of T7 RNA polymerase, such as the Y639F mutant, exhibit improved acceptance of 2'-modified NTPs, including **2'-NH₂-ATP**.^[2]

The process involves designing a DNA template that contains the target sequence for RNA synthesis under the control of a T7 promoter. During transcription, **2'-NH₂-ATP** is included in the reaction mixture along with the other three standard nucleoside triphosphates (NTPs). The polymerase incorporates the 2'-amino-modified adenosine at the corresponding positions in the nascent RNA transcript. The resulting 2'-amino-modified RNA can then be purified and used for subsequent conjugation reactions.

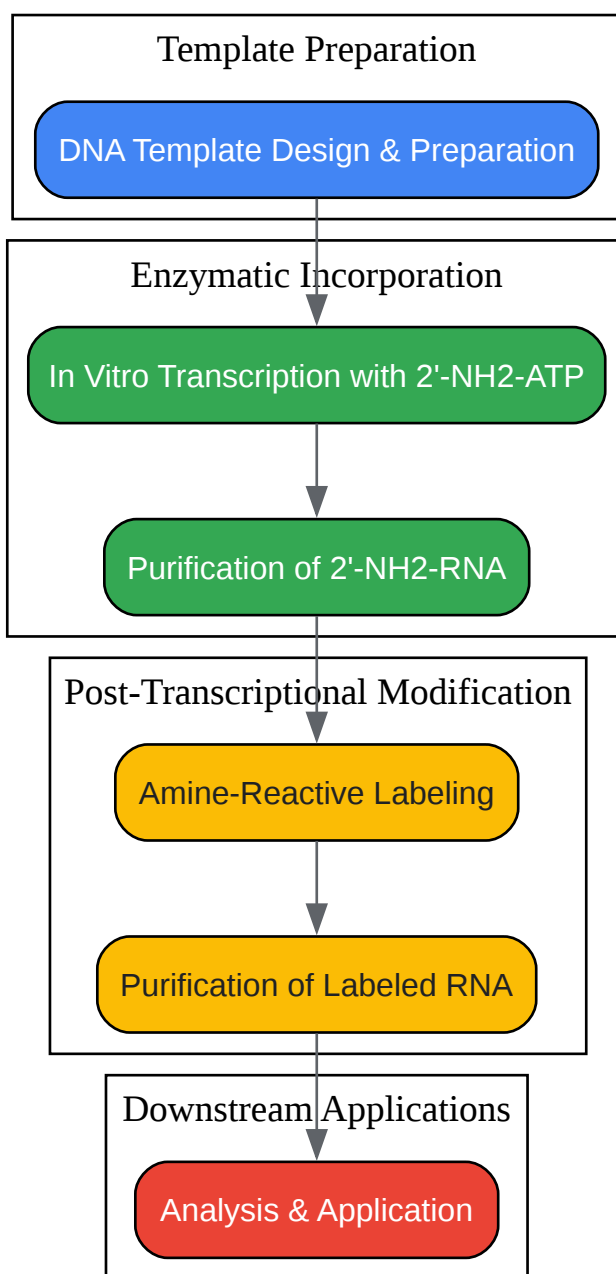
Alternatively, for 3'-end labeling, poly(A) polymerase can be utilized to add a tail of 2'-amino-adenosine to an RNA molecule using **2'-NH₂-ATP** as a substrate.^[3]

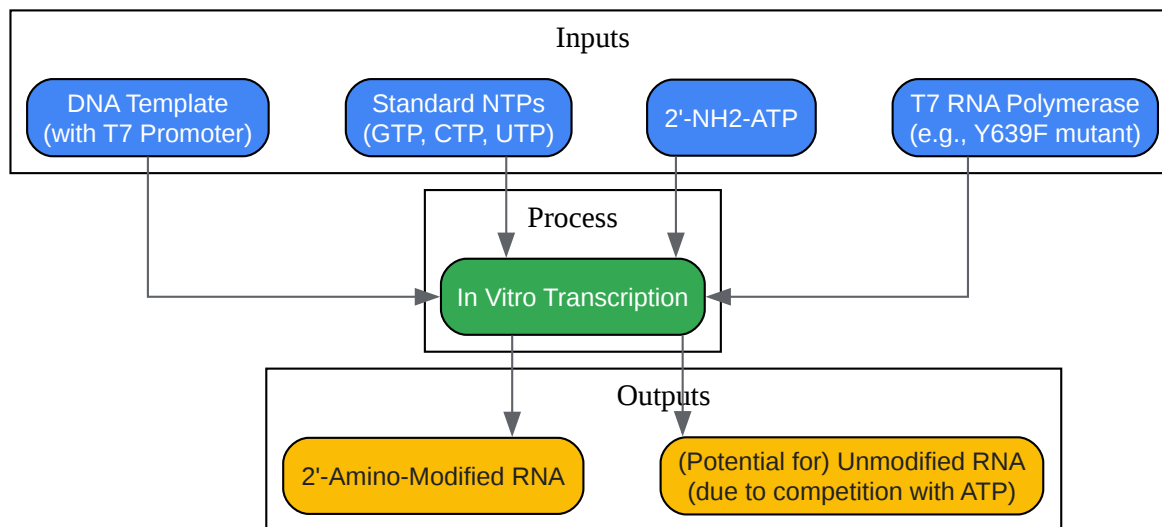
Applications

The primary amine introduced into the RNA via **2'-NH₂-ATP** incorporation can be targeted by a variety of amine-reactive chemical probes, including:

- Fluorescent dyes: For visualization and tracking of RNA in cellular and biochemical assays.
- Biotin: For affinity purification and immobilization of RNA.
- Cross-linking agents: To study RNA-protein and RNA-RNA interactions.
- Therapeutic payloads: For targeted drug delivery.

Experimental Workflow





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References

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- 2. Transcription yield of fully 2'-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
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